4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
Overview
Description
4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination of the aromatic ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the sulfonamide group: This step involves the reaction of the brominated intermediate with a sulfonamide derivative under suitable conditions.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and pyrazole ring can also contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar compounds to 4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE include:
4-Bromo-N-(2-methylphenyl)benzamide: This compound shares the bromine and benzamide moieties but lacks the pyrazole ring and sulfonamide group.
2-Bromo-4’-methylpropiophenone: This compound contains a bromine atom and a methyl group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-13-4-2-3-5-14(13)12-21-11-10-17(19-21)20-24(22,23)16-8-6-15(18)7-9-16/h2-11H,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMHGQSEGFIQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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